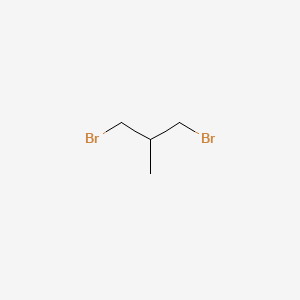

1,3-Dibromo-2-methylpropane

描述

Significance and Role in Advanced Organic Synthesis

The primary significance of 1,3-dibromo-2-methylpropane in contemporary organic synthesis lies in its function as a bifunctional electrophile. The presence of two primary bromo-substituents allows for sequential or double nucleophilic substitution reactions, making it an ideal precursor for constructing carbon chains and heterocyclic systems.

Its role as a versatile building block is evident in its application in various reaction types:

Nucleophilic Substitution and Elimination: The bromine atoms are effective leaving groups, facilitating reactions with a wide range of nucleophiles. cymitquimica.com This allows for the introduction of different functional groups into a molecule. Under basic conditions, it can undergo elimination reactions. cymitquimica.com

Cyclization Reactions: As a 1,3-dielectrophile, it is frequently used to synthesize cyclic compounds, particularly four-, five-, and six-membered rings, by reacting with dinucleophiles. This is a cornerstone strategy for producing various carbocycles and heterocycles. Research into the synthesis of saturated four-membered heterocycles, such as oxetanes, highlights the utility of 1,3-dihalo compounds in intramolecular nucleophilic substitution reactions. rsc.org

Grignard Reagent Formation: The bromo- groups can be converted into Grignard reagents, transforming the electrophilic carbon centers into nucleophilic ones, thereby expanding its synthetic utility for carbon-carbon bond formation.

Synthesis of Complex Molecules: It serves as a starting material or intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. guidechem.com For instance, strategies for creating substituted azetidines, a class of heterocycles of interest in medicinal chemistry, can involve precursors derived from 1,3-disubstituted propanes. rsc.org

Evolution of Research Perspectives on this compound

Research interest in this compound has evolved from foundational studies of its basic reactivity to its application in more sophisticated and targeted synthetic methodologies. Initially, investigations would have centered on its fundamental substitution and elimination reaction pathways, characteristic of alkyl halides.

Over time, the focus has shifted towards harnessing its specific structure for advanced applications. The development of transition-metal-catalyzed cross-coupling reactions provided new avenues for its use, allowing for the formation of carbon-carbon bonds with high efficiency and selectivity. cymitquimica.com More recent academic and industrial research explores its role as a key fragment in the total synthesis of complex natural products and their analogs. For example, the synthesis of oxetane-containing analogs of antipsychotic drugs demonstrates the modern application of 1,3-dihalo propane (B168953) derivatives in constructing specific, biologically relevant scaffolds. rsc.org

Furthermore, patent literature indicates an evolution towards optimizing the synthesis of its derivatives. For example, processes have been developed for preparing derivatives like 1,3-dibromo-2,2-dimethylpropane-1,3-dicarboxylic acid, highlighting a targeted industrial interest in specific molecules derived from similar structural motifs. google.com This reflects a maturation in the research landscape, from general reactivity studies to purpose-driven synthetic design and process development.

Scope of Academic Inquiry into this compound

The academic inquiry into this compound is multifaceted, spanning several key areas of organic chemistry. The scope of this research includes:

Reaction Mechanism Studies: Investigations continue into the mechanistic details of its reactions, including the kinetics and stereochemical outcomes of substitution and elimination pathways. Understanding these mechanisms allows for better control over reaction products.

Synthetic Methodology Development: A significant portion of research is dedicated to developing new synthetic methods that utilize this compound as a key reagent. This includes its use in tandem reactions, where multiple bonds are formed in a single operation, and in the synthesis of heterocyclic systems, which are prevalent in biologically active compounds. rsc.orguomus.edu.iq

Medicinal and Agrochemical Chemistry: Researchers in medicinal chemistry explore the use of this compound to create novel molecular scaffolds for drug discovery. guidechem.com Its ability to introduce a three-carbon chain with reactive handles is valuable for synthesizing libraries of compounds for biological screening.

Materials Science: In materials science, it can be used as a cross-linking agent or as a monomer in the synthesis of specialty polymers, where the dibromo functionality allows for the formation of polymer chains. guidechem.com

Enzymatic Reactions: Some studies have explored the interaction of this compound with enzymes. It has been shown to be a substrate for dehalogenase enzymes, which is relevant to the fields of biocatalysis and bioremediation. cymitquimica.com

Table 2: Selected Research Findings on Reactions Involving this compound and Related Structures

| Reaction Type | Reagents & Conditions | Product Type | Research Focus | Source(s) |

|---|---|---|---|---|

| Nucleophilic Substitution | Various nucleophiles (e.g., amines, hydroxides) | Substituted propanes | Introduction of new functional groups | cymitquimica.com |

| Elimination | Strong bases (e.g., KOtBu) | Alkenes | Synthesis of unsaturated compounds | cymitquimica.com |

| Cyclization | Dinucleophiles (e.g., 1,3-diols, 1,3-amino alcohols) | Heterocycles (e.g., oxetanes, azetidines) | Construction of four-membered rings | rsc.org |

| Cross-Coupling | Dienes, bromides with a catalyst | 1,1'-biphenyl compounds | Formation of C-C bonds | cymitquimica.com |

Structure

3D Structure

属性

IUPAC Name |

1,3-dibromo-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2/c1-4(2-5)3-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGXHVWYXQYMNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182419 | |

| Record name | 1,3-Dibromoisobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28148-04-1 | |

| Record name | 1,3-Dibromoisobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028148041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dibromoisobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dibromo-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Dibromo 2 Methylpropane and Its Analogs

Established Synthetic Pathways to 1,3-Dibromo-2-methylpropane

The primary and most established method for synthesizing this compound involves the substitution reaction of the corresponding diol, 2-methyl-1,3-propanediol (B1210203). This transformation can be achieved using various brominating agents. A common approach is the reaction of the diol with concentrated hydrobromic acid (HBr), often under reflux conditions, to replace the hydroxyl groups with bromine atoms.

Another well-established pathway utilizes phosphorus tribromide (PBr₃). This reagent is effective for converting primary and secondary alcohols to alkyl bromides. The reaction with 2-methyl-1,3-propanediol proceeds via the formation of a phosphorous ester intermediate, which is subsequently displaced by a bromide ion.

A different strategy involves the decarboxylative bromination of a suitable dicarboxylic acid. For instance, the Hunsdiecker reaction or a variation thereof using a reagent like N-bromosuccinimide (NBS) and a catalyst could be employed on 2-methylglutaric acid, although this is less common for direct synthesis. Additionally, this compound can be used as a precursor itself in reactions like the Finkelstein reaction to synthesize analogs such as 1,3-diiodo-2-methylpropane.

One documented synthesis involves reacting silver (I) 2-methyl-1,3-propanedioate with bromine, which results in the formation of this compound and carbon dioxide as the sole byproduct. ucalgary.ca

Development of Novel Synthetic Approaches to Dibromopropanes

Recent advancements in chemical synthesis have introduced novel methodologies that offer improvements in efficiency, safety, and environmental impact over conventional methods. While not all have been specifically documented for this compound, they are widely applied to analogous dibromoalkanes and represent the forefront of synthetic strategy.

Continuous Flow Technology: Modern industrial synthesis increasingly employs continuous flow reactors. google.com For the synthesis of related compounds like 1,3-dibromo-2,2-dimethoxypropane, continuous flow processes have been shown to significantly improve reaction safety and efficiency, reducing the formation of polysubstituted byproducts compared to batch reactions. google.com This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the synthesis of pyridine (B92270) derivatives from dihaloalkanes like 1,3-dibromopropane (B121459), microwave-assisted methods resulted in significantly faster reaction times and higher yields compared to conventional heating. srce.hr This technique could potentially be adapted for the synthesis of this compound or its derivatives.

Alternative Solvents: To address the environmental concerns associated with volatile organic solvents, research has explored the use of greener alternatives like deep eutectic solvents (DES). srce.hr While initial studies on quaternization reactions with dibromoalkanes in a choline (B1196258) chloride:urea DES showed lower yields than in traditional solvents, the field is evolving and presents a promising area for future development. srce.hr

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing product yield and minimizing impurities. The synthesis of dibromoalkanes is sensitive to several parameters, including solvent, temperature, and reagent stoichiometry.

For substitution reactions starting from diols, the choice of solvent can influence reaction rates and equilibria. For other types of reactions, such as the synthesis of N-phenyl dichloroacetamides using DIB, studies have shown that solvents like dioxane can provide the best results. researchgate.net Temperature control is critical; for instance, in the bromination of propane (B168953) analogs, higher temperatures can favor multiple substitutions but also risk decomposition.

The molar ratio of reagents is another key factor. In many syntheses, a slight excess of one reagent is used to drive the reaction to completion. For example, in the synthesis of 2,2-dihalo-N-phenylacetamides, using 1.3 equivalents of the halogen source (DIB) and 1.5 equivalents of a Lewis acid catalyst was found to be optimal. researchgate.net

The table below illustrates typical parameters that are optimized for related syntheses.

| Parameter | Variable | Effect on Reaction | Example System | Citation |

| Solvent | Dioxane vs. other organic solvents | Can significantly alter yield and reaction time. | Synthesis of dihaloacetamides | researchgate.net |

| Temperature | Room Temperature vs. Reflux | Affects reaction rate and can influence the formation of byproducts. | Synthesis of bis(azine) ligands | researchgate.net |

| Catalyst | Lewis Acid (e.g., ZnCl₂) | Can be essential for activating substrates and enhancing reaction rates. | C-C bond cleavage | researchgate.net |

| Reagent Ratio | Stoichiometric vs. Excess | Using an excess of a reagent can improve conversion of the limiting reactant. | Halogenation reactions | researchgate.net |

Considerations of Byproduct Formation and Purification Strategies

The synthesis of this compound is often accompanied by the formation of byproducts, which necessitates effective purification strategies. The nature and quantity of these byproducts depend heavily on the synthetic route and reaction conditions.

Common Byproducts:

Isomeric Impurities: Depending on the starting material and mechanism, isomeric dibromides such as 1,2-dibromo-2-methylpropane (B1593978) can be formed. nih.gov, rsc.org This is particularly a challenge in radical bromination reactions where regioselectivity can be difficult to control.

Elimination Products: Under certain conditions, especially with heat or the presence of a base, elimination reactions can occur to form unsaturated compounds.

Over-brominated Products: In reactions involving elemental bromine, polybrominated compounds like 1,2,3-tribromo-2-methylpropane (B1200648) can be generated if the reaction is not carefully controlled.

Solvent-Related Byproducts: In some cases, the solvent can participate in side reactions.

A proposed mechanism for the formation of 1,2-dibromo-2-methylpropane as a byproduct involves the reaction of isobutylene (B52900) (which can form as an intermediate) with bromine. nih.gov, rsc.org

Purification Strategies: The primary method for purifying the liquid this compound from byproducts is fractional distillation . This technique separates compounds based on differences in their boiling points. chemicalbook.com For solid derivatives or when high purity is required, recrystallization or column chromatography may be employed.

Post-reaction workup often includes washing the crude product with a mild base solution (e.g., sodium carbonate) to neutralize any remaining acid catalyst, followed by washing with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine. chemicalbook.com

Reaction Mechanisms and Reactivity Profiles of 1,3 Dibromo 2 Methylpropane

Nucleophilic Substitution Reactions of 1,3-Dibromo-2-methylpropane

This compound, a primary alkyl halide, readily undergoes nucleophilic substitution reactions where the bromine atoms are replaced by a variety of nucleophiles. These reactions are fundamental in organic synthesis, allowing for the introduction of diverse functional groups.

Mechanistic Investigations (e.g., SN1, SN2 Pathways)

The primary nature of the carbon atoms bearing the bromine atoms in this compound strongly favors the SN2 (Substitution Nucleophilic Bimolecular) mechanism. savemyexams.comscribd.com This pathway involves a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the bromide leaving group. scribd.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. savemyexams.com

While primary alkyl halides predominantly react via the SN2 pathway, the possibility of an SN1 (Substitution Nucleophilic Unimolecular) reaction cannot be entirely dismissed, particularly under conditions that favor carbocation formation, such as the use of a polar protic solvent and a non-basic, weakly nucleophilic reagent. However, the formation of a primary carbocation is energetically unfavorable, making the SN1 pathway significantly slower than the SN2 pathway for primary halides like this compound. savemyexams.comlibretexts.org It's important to note that under SN1 conditions, the initially formed primary carbocation could potentially rearrange to a more stable secondary or tertiary carbocation, leading to a mixture of products. acs.org

In some cases, neighboring group participation can influence the reaction mechanism. For instance, in related polyhalogenated neopentyl systems, the participation of a neighboring bromine atom has been observed to facilitate the reaction, proceeding through a cyclic bromonium ion intermediate. This can relieve steric strain and enhance the reaction rate. acs.orgacs.org

Influence of Steric and Electronic Effects on Reaction Rates

Steric hindrance plays a crucial role in the reactivity of this compound in SN2 reactions. The presence of the methyl group on the C2 carbon introduces steric bulk near the reaction centers (C1 and C3). scribd.com This bulk can impede the backside attack of the nucleophile, thereby slowing down the reaction rate compared to a less hindered primary alkyl halide like 1,3-dibromopropane (B121459). scribd.com The larger the nucleophile, the more pronounced this steric effect becomes.

From an electronic standpoint , the bromine atoms are electron-withdrawing, creating a partial positive charge on the adjacent carbon atoms and making them susceptible to nucleophilic attack. This electronic effect is fundamental to the reactivity of the molecule in substitution reactions. The nature of the leaving group is also a significant electronic factor. Bromide is a good leaving group, which facilitates both SN1 and SN2 reactions.

Kinetic Studies and Activation Parameters

Kinetic studies provide quantitative insights into reaction mechanisms. For SN2 reactions of this compound, the reaction rate is expected to follow a second-order rate law: Rate = k[this compound][Nucleophile].

Kinetic experiments on similar sterically hindered systems, such as 1,3-dibromo-2-(bromomethyl)-2-methylpropane, have been conducted to understand the impact of the neopentyl skeleton on nucleophilic substitution. acs.orgresearchgate.net These studies often involve monitoring the reaction progress over time using techniques like NMR spectroscopy. acs.org By comparing the rate constants of this compound with those of unhindered analogues, the quantitative effect of steric hindrance can be determined.

Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be derived from temperature-dependent kinetic studies (Eyring plots). For an SN2 reaction, a relatively low enthalpy of activation and a negative entropy of activation are expected. The negative entropy of activation reflects the increase in order in the transition state as two reactant molecules (the substrate and the nucleophile) combine to form a single activated complex.

Elimination Reactions and Formation of Unsaturated Derivatives

When treated with a strong, sterically hindered base, this compound can undergo elimination reactions to form unsaturated products. The most common type of elimination reaction for alkyl halides is dehydrohalogenation, the removal of a hydrogen atom and a halogen atom from adjacent carbons.

The primary mechanism for this transformation is the E2 (Elimination Bimolecular) mechanism. pressbooks.publibretexts.org Similar to the SN2 reaction, the E2 reaction is a concerted, one-step process where the base removes a proton from a β-carbon at the same time the leaving group on the α-carbon departs, forming a double bond. pressbooks.pub The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. libretexts.org

The use of a strong, non-nucleophilic base, such as potassium tert-butoxide (KOtBu), favors the E2 pathway over the competing SN2 pathway. Heating the reaction mixture also tends to favor elimination over substitution. masterorganicchemistry.com Depending on which bromine is eliminated and which adjacent proton is abstracted, different unsaturated products can be formed. For example, elimination can lead to the formation of 2-methyl-3-bromopropene or 2-methyl-1-propene if both bromine atoms are substituted. Further elimination from the initial product can lead to the formation of dienes or alkynes. For instance, treatment with a very strong base like sodium amide (NaNH2) can result in a double elimination to yield 2-methyl-1,2-propadiene (an allene) or 2-methyl-1-propyne.

The E1 (Elimination Unimolecular) mechanism, which proceeds through a carbocation intermediate, is less likely for this compound due to the instability of the primary carbocation. numberanalytics.comlumenlearning.com E1 reactions typically compete with SN1 reactions and are favored by high temperatures and the use of a weak base/nucleophile. masterorganicchemistry.com

Organometallic Reactions Involving this compound

This compound can serve as a precursor in the formation of organometallic reagents. The reaction of the dibromide with an active metal, such as magnesium or lithium, can lead to the formation of a Grignard or organolithium reagent, respectively. libretexts.org These reagents are powerful nucleophiles and are widely used in organic synthesis to form new carbon-carbon bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and alkyl halides like this compound can potentially be used as substrates in these transformations.

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. libretexts.org While typically used for aryl and vinyl halides, the Suzuki coupling of alkyl halides is also possible. In a hypothetical Suzuki reaction, this compound could be coupled with an organoboron reagent to form a new carbon-carbon bond. The catalytic cycle generally involves the oxidative addition of the alkyl halide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The Heck reaction is another palladium-catalyzed C-C bond-forming reaction, typically between an unsaturated halide and an alkene. While the classic Heck reaction involves aryl or vinyl halides, modifications for alkyl halides exist.

The efficiency of these coupling reactions with this compound would be influenced by factors such as the choice of catalyst, ligands, base, and solvent. The presence of two bromine atoms offers the possibility of sequential or double coupling reactions, leading to more complex molecular architectures.

Below is a data table summarizing the types of reactions discussed:

| Reaction Type | Reagents/Conditions | Typical Mechanism(s) | Key Product Type(s) |

| Nucleophilic Substitution | Nucleophiles (e.g., OH⁻, CN⁻, NH₃) | SN2 | Substituted propanes |

| Elimination | Strong, bulky bases (e.g., KOtBu) | E2 | Alkenes, Dienes, Alkynes |

| Organometallic Formation | Active metals (e.g., Mg, Li) | - | Grignard/Organolithium reagents |

| Palladium-Catalyzed Coupling | Organoboron compounds (Suzuki), Alkenes (Heck) | Catalytic cycle | C-C coupled products |

Magnesium-Mediated (Grignard) Reactions

The reaction of this compound with magnesium metal presents a complex scenario due to the presence of two reactive C-Br bonds. The formation of a standard mono-Grignard reagent is feasible. However, the generation of a di-Grignard reagent, 1,3-bis(bromomagnesio)-2-methylpropane, is challenging due to the propensity for intramolecular reactions.

Grignard reagents are organomagnesium halides with the general formula RMgX, formed by reacting an alkyl or aryl halide with magnesium. sigmaaldrich.com These reagents are typically prepared in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions. sigmaaldrich.com

For 1,3-dihalides, the formation of a di-Grignard reagent is often in competition with intramolecular coupling. Studies on analogous compounds such as 1,3-dibromocyclopentane have shown that the corresponding 1,3-di-Grignard reagent can be formed, but it may be unstable and decompose. researchgate.netresearchgate.net In the case of this compound, the close proximity of the two reactive sites can lead to an intramolecular Wurtz-type coupling reaction upon interaction with magnesium, yielding methylcyclopropane (B1196493) as a significant byproduct. The mechanism can be envisioned as the initial formation of a mono-Grignard reagent, which then attacks the second C-Br bond intramolecularly in a nucleophilic substitution-like manner.

Table 1: Potential Products in the Reaction of this compound with Magnesium

| Reactant | Reagent | Conditions | Potential Products | Reaction Type |

| This compound | Mg | Diethyl Ether / THF | 3-Bromo-2-methylpropylmagnesium bromide | Mono-Grignard Formation |

| This compound | Mg | Diethyl Ether / THF | 1,3-Bis(bromomagnesio)-2-methylpropane | Di-Grignard Formation (minor/unstable) |

| This compound | Mg | Diethyl Ether / THF | Methylcyclopropane | Intramolecular Coupling |

While the Grignard reaction typically involves nucleophilic addition, sterically hindered substrates may react via a single electron transfer (SET) mechanism. organic-chemistry.org The formation of the Grignard reagent itself is thought to involve radical intermediates. wikipedia.org

Other Transition Metal-Catalyzed Transformations

Beyond magnesium, other metals, particularly transition metals, are employed to catalyze transformations involving this compound. These reactions primarily facilitate the formation of new carbon-carbon bonds through cross-coupling mechanisms.

The Wurtz reaction, which uses sodium metal, is a classic coupling method for alkyl halides, though it is not catalyzed by a transition metal. wikipedia.org This reaction proceeds through a mechanism that may involve radical species or organometallic intermediates, leading to the coupling of two alkyl groups. wikipedia.org For dihalides like this compound, intramolecular Wurtz reactions are particularly useful for synthesizing small rings. wikipedia.org

Transition metal-catalyzed cross-coupling reactions, such as the Kumada, Stille, Suzuki, and Heck reactions, offer more controlled and versatile methods for C-C bond formation. pearson.commdpi-res.com While specific studies focusing solely on this compound are sparse, its reactivity can be inferred from the behavior of other alkyl dihalides. For instance, copper catalysts are known to facilitate the coupling of diiodoalkanes with Grignard reagents. It is expected that this compound could undergo sequential or double cross-coupling reactions, depending on the stoichiometry and reaction conditions.

Table 2: Potential Transition Metal-Catalyzed Reactions

| Reaction Type | Catalyst (Typical) | Co-reactant | Product Type |

| Kumada Coupling | Pd or Ni | Grignard Reagent (R-MgBr) | R-CH₂-CH(CH₃)-CH₂-Br or R-CH₂-CH(CH₃)-CH₂-R |

| Stille Coupling | Pd | Organostannane (R-SnBu₃) | R-CH₂-CH(CH₃)-CH₂-Br or R-CH₂-CH(CH₃)-CH₂-R |

| Suzuki Coupling | Pd | Organoboron compound (R-B(OH)₂) | R-CH₂-CH(CH₃)-CH₂-Br or R-CH₂-CH(CH₃)-CH₂-R |

| Sonogashira Coupling | Pd, Cu | Terminal Alkyne (R-C≡CH) | R-C≡C-CH₂-CH(CH₃)-CH₂-Br or R-C≡C-CH₂-CH(CH₃)-CH₂-C≡C-R |

These reactions typically involve an oxidative addition of the alkyl halide to a low-valent transition metal center, followed by transmetalation with the organometallic co-reactant and reductive elimination to yield the final product and regenerate the catalyst.

Cyclization Reactions utilizing this compound as a Bridging Reagent

The 1,3-disposition of the bromine atoms makes this compound an ideal three-carbon bridging reagent for the synthesis of cyclic compounds, particularly four-membered rings. thieme-connect.de

A prominent application is in the synthesis of cyclobutane (B1203170) derivatives. For example, reaction with nucleophiles such as diethyl malonate in the presence of a base (like sodium ethoxide) leads to a tandem reaction. The first step is a nucleophilic substitution of one bromine atom, followed by an intramolecular cyclization where the enolate attacks the second C-Br bond, forming a cyclobutane ring. This strategy is a common route to substituted cyclobutanecarboxylic acids after subsequent hydrolysis and decarboxylation. A similar approach using tosylmethyl isocyanide followed by hydrolysis can yield cyclobutanone. thieme-connect.de

Another key cyclization is the intramolecular Wurtz reaction. When this compound is treated with an active metal like sodium or zinc dust, it readily undergoes intramolecular coupling to form methylcyclobutane. wikipedia.orgcaltech.edu This method is particularly effective for the formation of small, strained rings. wikipedia.org

Table 3: Examples of Cyclization Reactions

| Co-reactant/Reagent | Conditions | Intermediate/Product | Ring System Formed |

| Diethyl malonate / NaOEt | Ethanol, Reflux | Diethyl 2-methylcyclobutane-1,1-dicarboxylate | Cyclobutane |

| Tosylmethyl isocyanide / Base | DMSO | 1-Isocyano-1-tosyl-2-methylcyclobutane | Cyclobutane |

| Sodium (Na) metal | Dry Ether, Reflux | Methylcyclopropane | Cyclopropane |

| Zinc (Zn) dust | Acetamide or Diethylene Glycol | Methylenecyclobutane (B73084) | Cyclobutane |

The synthesis of methylenecyclobutane can be achieved through the dechlorination of pentaerythrityl chloride with zinc, a reaction analogous to what could be expected from a dehalogenation of this compound under similar reducing conditions. caltech.edu

Radical Reactions and Associated Mechanistic Studies

This compound can participate in radical reactions, typically initiated by heat or UV light in the presence of a radical initiator. The C-Br bonds are susceptible to homolytic cleavage, generating a bromo-2-methylpropyl radical.

A typical free-radical reaction proceeds via a chain mechanism involving three stages: initiation, propagation, and termination. quora.com

Initiation: Homolytic cleavage of a radical initiator (like AIBN) or the C-Br bond itself under UV light generates the initial radical species.

Propagation: The generated radical can undergo several reactions. For instance, a bromine radical can abstract a hydrogen atom from a suitable donor, or the carbon-centered radical formed from this compound can react further.

Termination: Two radical species combine to form a stable, non-radical product.

The primary radical formed from the homolytic cleavage of a C-Br bond in this compound, •CH₂-CH(CH₃)-CH₂Br, can undergo several subsequent reactions. Mechanistic studies on similar compounds, like the radical bromination of alkanes, provide insight into these pathways. The radical can abstract a hydrogen atom from a solvent or another molecule, or it can react with another bromine source.

Electrochemical studies on the dehalogenation of 1,6-dibromohexane (B150918) show that the resulting haloalkyl radicals can dimerize or be reduced further. researchgate.net In the case of the radical from this compound, intramolecular radical cyclization is a possible pathway, which could lead to a cyclopropylmethyl or cyclobutyl radical. The radical could also be trapped by a hydrogen atom source, leading to the formation of 1-bromo-2-methylpropane.

Chirality and Stereochemical Aspects of 1,3 Dibromo 2 Methylpropane

Resolution Techniques for Enantiomers of 1,3-Dibromo-2-methylpropane

The separation of enantiomers from a racemic mixture, known as resolution, is a critical process in stereochemistry. For derivatives of this compound, enzymatic methods have proven particularly effective.

Kinetic resolution is a widely used technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. Haloalkane dehalogenases, for instance, have been successfully employed in the kinetic resolution of chiral haloalcohols derived from this compound. researchgate.net In a process known as desymmetrization, these enzymes can convert the prochiral this compound into a chiral haloalcohol. This is followed by a subsequent kinetic resolution step, catalyzed by the same enzyme, which enhances the enantiomeric purity of the resulting alcohol. researchgate.net

Research has demonstrated that this one-enzyme, two-reaction tandem process can produce highly enantioenriched haloalcohols. For example, the enzymatic conversion of this compound has resulted in a chiral haloalcohol with an enantiomeric excess (ee) of over 97% at an analytical yield of 24%. researchgate.net This highlights the efficiency of haloalkane dehalogenases in distinguishing between stereoisomers and selectively catalyzing reactions. researchgate.net The enzyme accomplishes this by favoring the binding of one enantiomer in an orientation that is optimal for the catalytic reaction. researchgate.net

Enzymatic Resolution Following Desymmetrization of this compound

| Enzyme Type | Substrate | Process | Product | Achieved Enantiomeric Excess (ee) | Analytical Yield | Reference |

|---|---|---|---|---|---|---|

| Haloalkane Dehalogenase | This compound | Desymmetrization and Tandem Kinetic Resolution | Chiral Haloalcohol | >97% | 24% | researchgate.net |

Asymmetric Synthesis and Chiral Induction using this compound

Asymmetric synthesis involves reactions that create a chiral product from an achiral or prochiral starting material. numberanalytics.com this compound serves as a valuable prochiral building block in the synthesis of more complex molecules. cymitquimica.com Its two bromine atoms are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. cymitquimica.com

When this compound reacts with a nucleophile, a new chiral center can be generated. The stereochemical outcome of such a reaction can be controlled by using chiral reagents or catalysts. For example, it can be used as a precursor in substitution reactions to synthesize other compounds. A notable example is its use in the Finkelstein reaction, where it reacts with sodium or potassium iodide in acetone (B3395972) to yield 1,3-diiodo-2-methylpropane. If an enantiomerically enriched version of a derivative of this compound is used, the chirality can be transferred to the resulting product, demonstrating its utility in stereospecific synthesis.

Furthermore, this compound can react with various amines to form haloamines, which are intermediates for other organic compounds. google.com The control of stereochemistry in these reactions is paramount when the target molecule has specific biological or chemical properties dependent on its 3D structure.

Stereochemical Control in Reactions of this compound

Controlling the stereochemical outcome of reactions involving this compound is essential for synthesizing specific isomers. The primary reactions it undergoes are nucleophilic substitutions and eliminations, both of which can be directed to favor a particular stereoisomer. cymitquimica.com

Nucleophilic Substitution: The bromine atoms in this compound can be readily displaced by nucleophiles. cymitquimica.com These reactions often proceed via an Sₙ2 mechanism, which is stereospecific and results in an inversion of configuration at the carbon atom being attacked. If a reaction is performed on a chiral derivative of this compound, this inversion allows for precise control over the stereochemistry of the product.

Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form an alkene. The stereoselectivity of this elimination can be influenced by the reaction conditions. For example, reacting this compound with a strong, sterically hindered base like potassium tert-butoxide (KOtBu) can favor the formation of the more thermodynamically stable (E)-isomer of the resulting alkene, (E)-1,3-dibromo-2-methylprop-1-ene. The choice of base, solvent, and temperature are critical factors in controlling the ratio of E/Z isomers produced.

Stereochemical Control in Key Reactions

| Reaction Type | Reagents | Key Principle of Control | Typical Product from this compound | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution (Sₙ2) | Nucleophiles (e.g., I⁻, R₂NH) | Stereospecific inversion of configuration at the reaction center. | Substituted alkanes (e.g., 1,3-diiodo-2-methylpropane) | cymitquimica.com |

| Elimination (Dehydrohalogenation) | Strong bases (e.g., KOtBu) | Steric and electronic effects favor the formation of the more stable alkene isomer (E-isomer). | (E)-1,3-dibromo-2-methylprop-1-ene |

Optical Purity Determination Methodologies

Determining the stereochemical purity of a sample is crucial in asymmetric synthesis and resolution studies. Optical purity is a measure of the excess of one enantiomer in a mixture and is often expressed as enantiomeric excess (ee). ucalgary.ca An equal mixture of two enantiomers is a racemate and is optically inactive. ucalgary.ca

Several analytical methods are used to determine the optical purity of chiral compounds derived from this compound.

Polarimetry: This classical technique measures the rotation of plane-polarized light by a chiral sample. Each enantiomer rotates light by the same magnitude but in opposite directions. The optical purity can be calculated by comparing the specific rotation of the mixture to the specific rotation of a pure enantiomer. ucalgary.ca A sample with a measured specific rotation that is a certain percentage of the pure enantiomer's rotation is said to have that percentage of optical purity. ucalgary.ca

Chiral Chromatography: Techniques like chiral gas chromatography (GC) are powerful tools for separating and quantifying enantiomers. The sample is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, causing them to separate and elute at different times. The relative area of the peaks in the chromatogram corresponds to the ratio of the enantiomers in the mixture, allowing for a direct calculation of the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR spectra of enantiomers are identical in an achiral solvent, they can be distinguished by using a chiral shift reagent. This reagent forms temporary diastereomeric complexes with the enantiomers, which have different NMR spectra. The integration of the distinct signals for each diastereomeric complex allows for the determination of the enantiomeric ratio.

The successful determination of high enantiomeric excess values (e.g., >97% ee) for products of enzymatic resolutions involving this compound derivatives confirms the application and reliability of these analytical methodologies. researchgate.net

Applications of 1,3 Dibromo 2 Methylpropane in Advanced Organic Synthesis

Versatile Building Block for Complex Molecular Architectures

1,3-Dibromo-2-methylpropane serves as a fundamental building block for the assembly of complex molecular structures primarily through nucleophilic substitution reactions. The two bromine atoms act as excellent leaving groups, allowing for the sequential or simultaneous introduction of various nucleophiles. This property is instrumental in constructing larger, more elaborate molecules with specific functionalities and stereochemistry.

One notable application is in the synthesis of branched ethers. For instance, the reaction of this compound with alkoxides, such as sodium isobutoxide, yields branched ether compounds like 2-Methyl-1,1-bis(2-methylpropoxy)propane. This type of reaction, often a variation of the Williamson ether synthesis, is crucial for creating molecules with tailored steric and electronic properties. The bulky isobutoxy groups in the resulting ether necessitate specific reaction conditions, such as the use of a strong base like sodium hydride in an anhydrous solvent like tetrahydrofuran (B95107) (THF), to overcome steric hindrance.

Furthermore, the sequential nature of the substitution reactions allows for the introduction of two different nucleophiles, leading to the formation of unsymmetrical products. This stepwise approach provides chemists with a high degree of control over the final molecular architecture, enabling the synthesis of a wide array of complex organic structures. The reactivity of the bromine atoms can be modulated by the reaction conditions, offering a pathway to selectively functionalize one position before the other.

Precursor for Carbon-Carbon Bond Formation Reactions

The formation of new carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of the carbon skeletons of complex molecules. science.govdavcollegekanpur.ac.in this compound is a valuable precursor for various C-C bond-forming reactions, primarily through the generation of organometallic reagents or by acting as an electrophilic partner in coupling reactions.

A significant application involves its use in the preparation of cyclobutane (B1203170) derivatives. For example, it can be used in the synthesis of cyclobutanone, a key four-membered ring structure, through reaction with tosylmethyl isocyanide followed by acidic hydrolysis. thieme-connect.de This transformation highlights the ability of this compound to act as a three-carbon component in cycloaddition reactions.

Moreover, while not explicitly detailed for this compound in the provided context, analogous dihaloalkanes are known to form Grignard reagents or participate in Wurtz-type reactions to form cyclic compounds. The potential to form a di-Grignard reagent or to undergo intramolecular coupling would provide a direct route to methylcyclopropane (B1196493) derivatives. Cross-coupling reactions, such as Suzuki or Stille couplings, could also be envisioned where this compound acts as the electrophilic partner, reacting with organometallic nucleophiles to create more complex carbon frameworks.

Utility in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain at least one heteroatom within a cyclic structure, are of immense importance in medicinal chemistry, agrochemicals, and materials science. sciencescholar.us this compound serves as a valuable synthon for the construction of various heterocyclic systems. Its ability to react with dinucleophiles allows for the formation of saturated and unsaturated heterocycles.

The reaction of this compound with nucleophiles containing two heteroatoms, such as primary amines, hydrazines, or thioureas, can lead to the formation of nitrogen- and sulfur-containing heterocyclic rings. For example, condensation with a primary amine could potentially yield a substituted azetidine (B1206935) or, through a more complex pathway, a larger ring system. The specific outcome of these cyclization reactions is often dependent on the reaction conditions, including the choice of base, solvent, and temperature, which can influence the regioselectivity and stereoselectivity of the ring closure.

The synthesis of heterocyclic compounds is a vast and critical area of organic chemistry, and the utility of building blocks like this compound is continually being explored to create novel and functional cyclic molecules. sciencescholar.us

Role in the Preparation of Specialized Polymers and Materials

The difunctionality of this compound makes it a suitable monomer for the synthesis of specialized polymers and materials through polycondensation or polyaddition reactions. The two bromine atoms can react with comonomers containing two nucleophilic groups to form a polymer chain.

For instance, in the synthesis of certain polymers, this compound can be incorporated to introduce specific properties. While direct examples of polymers derived solely from this compound are not prevalent in the provided search results, its structural motif is relevant. For example, related diols like 2-methylpropane-1,3-diol are used in polymer synthesis. europa.eu The incorporation of the 2-methylpropane unit can influence the physical properties of the resulting polymer, such as its flexibility, thermal stability, and solubility.

The development of advanced materials with tailored properties is a key area of research. ontosight.ai The use of specific building blocks like this compound allows for the fine-tuning of polymer architecture, leading to materials with applications in coatings, adhesives, and other specialized fields. ontosight.ai

Intermediate in the Synthesis of Bioactive Molecules and Derivatives

This compound serves as an important intermediate in the synthesis of various bioactive molecules and their derivatives. lookchem.com Its ability to introduce a three-carbon methylated chain into a larger molecule is a valuable strategy in medicinal chemistry for optimizing the pharmacological properties of a drug candidate.

A significant application is its use in the enzymatic synthesis of enantioenriched haloalcohols. Haloalkane dehalogenases can catalyze the desymmetrization of this compound to produce chiral haloalcohols with high enantiomeric excess. researchgate.net These chiral building blocks are highly valuable intermediates for the preparation of optically pure pharmaceuticals and other bioactive compounds. researchgate.net

Furthermore, its structural analogs, such as 1,3-dibromopropane (B121459), are used as intermediates for the synthesis of pharmaceuticals and dyestuffs. nih.gov This suggests that this compound can similarly be employed as a starting material or intermediate in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. The introduction of the isobutylene (B52900) fragment can be a key step in building the carbon skeleton of complex natural products or their synthetic analogs.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 1,3-dibromo-2-methylpropane, offering unambiguous evidence of its carbon-hydrogen framework.

The ¹H NMR spectrum of this compound displays three distinct sets of proton signals, corresponding to the three unique proton environments in the molecule. docbrown.info The integration of these signals reveals a 6:1:2 ratio, consistent with the number of protons in each environment. docbrown.info

The methyl protons (CH₃) appear as a doublet, the methine proton (CH) as a multiplet, and the methylene (B1212753) protons (CH₂) as a doublet. docbrown.info The chemical shifts are influenced by the electronegativity of the adjacent bromine atoms, with protons closer to the bromine atoms experiencing a downfield shift. docbrown.info

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Methyl (CH₃) | ~1.1 | Doublet | 6H |

| Methine (CH) | ~2.2 | Multiplet | 1H |

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

The ¹³C NMR spectrum of this compound provides further structural confirmation by showing three distinct signals, which correspond to the three different carbon environments within the molecule. docbrown.info The presence of only three signals for the four carbon atoms is due to the chemical equivalence of the two methyl carbons, a result of the molecule's symmetry. docbrown.info

The chemical shifts in the ¹³C NMR spectrum are also influenced by the proximity of the electronegative bromine atoms. docbrown.info The carbon atom directly bonded to a bromine atom (CH₂Br) is the most deshielded and thus appears at the lowest field.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Type | Chemical Shift (ppm) |

|---|---|

| Methyl (CH₃) | ~21 |

| Methine (CH) | ~38 |

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the signals and confirming the connectivity of atoms. For instance, in a COSY spectrum of this compound, cross-peaks would be observed between the methine proton and the methyl protons, as well as between the methine proton and the methylene protons, confirming their adjacent relationship. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom. HMBC experiments would reveal longer-range couplings, for example, between the methyl protons and the methine and methylene carbons, further solidifying the structural assignment. Such techniques are routinely used in the characterization of complex organic molecules. researchgate.net

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or monitoring the progress of a chemical reaction without the need for identical reference standards for each component. ox.ac.ukacanthusresearch.com In the case of this compound, a known amount of an internal standard with a high purity and non-overlapping signals would be added to a precisely weighed sample of the compound. ox.ac.uk By comparing the integral of a specific proton signal of this compound to the integral of a known proton signal of the internal standard, the absolute purity of the analyte can be calculated. ox.ac.uk This technique offers a direct measurement of the analyte's concentration and can be more accurate than chromatographic methods, which may not detect all impurities. acanthusresearch.com Similarly, qNMR can be employed to monitor the conversion of a starting material, such as 2-methyl-1,3-propanediol (B1210203), to this compound during its synthesis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, corresponding to the molecular weight of the compound (215.91 g/mol ). nih.gov Due to the presence of two bromine atoms, this peak would be accompanied by characteristic isotopic peaks at [M+2]⁺ and [M+4]⁺, reflecting the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of this compound under electron ionization would lead to the formation of various fragment ions. The cleavage of a carbon-bromine bond is a common fragmentation pathway for alkyl halides. The loss of a bromine atom would result in a fragment ion [C₄H₈Br]⁺. Another likely fragmentation is the loss of a bromomethyl radical (•CH₂Br), leading to the formation of a secondary carbocation [C₃H₅Br]⁺. The stability of the resulting carbocation often influences the abundance of the corresponding fragment ion. libretexts.org For branched alkanes, cleavage at the point of branching is also a favorable process. docbrown.info The observation of a prominent peak at m/z 43, corresponding to the isopropyl cation [(CH₃)₂CH]⁺, is a characteristic feature that can help distinguish this compound from its isomers. docbrown.info The analysis of these fragmentation patterns provides compelling evidence for the assigned structure.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the elemental formula of this compound. Unlike low-resolution mass spectrometry, which provides integer mass-to-charge ratios, HRMS measures m/z values to several decimal places. This high precision allows for the calculation of an exact mass, which can be compared against the theoretical exact mass of a proposed chemical formula.

The molecular formula for this compound is C₄H₈Br₂. chemsrc.comsigmaaldrich.comuni.lu Using the precise masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and bromine (⁷⁹Br), the theoretical monoisotopic mass can be calculated. This experimental validation is a cornerstone of structural confirmation, ruling out other potential formulas that might have the same nominal mass. For instance, the predicted monoisotopic mass is approximately 213.899 Da. chemsrc.comuni.lu HRMS analysis would be expected to yield a molecular ion peak extremely close to this value, confirming the elemental composition of C₄H₈Br₂.

Table 1: Theoretical Isotopic Masses for HRMS Analysis

| Isotope | Exact Mass (Da) |

| ¹H | 1.007825 |

| ¹²C | 12.000000 |

| ⁷⁹Br | 78.918337 |

| ⁸¹Br | 80.916291 |

Isotopic Abundance Analysis for Bromine Confirmation

A key feature in the mass spectrum of any bromine-containing compound is the distinctive pattern caused by bromine's naturally occurring isotopes, ⁷⁹Br and ⁸¹Br. chemguide.co.uk These isotopes exist in an almost 1:1 natural abundance ratio (approximately 50.5% ⁷⁹Br and 49.5% ⁸¹Br). chemguide.co.uk This results in a characteristic set of peaks for any bromine-containing ion fragment.

For a molecule with a single bromine atom, the mass spectrum shows two peaks of nearly equal intensity separated by two mass units (M and M+2). libretexts.orgucalgary.ca However, since this compound contains two bromine atoms, its molecular ion region will exhibit a more complex and highly characteristic triplet of peaks:

An M peak, corresponding to the ion containing two ⁷⁹Br isotopes ([C₄H₈⁷⁹Br₂]⁺).

An M+2 peak, for the ion with one ⁷⁹Br and one ⁸¹Br isotope ([C₄H₈⁷⁹Br⁸¹Br]⁺).

An M+4 peak, representing the ion with two ⁸¹Br isotopes ([C₄H₈⁸¹Br₂]⁺).

The relative intensity ratio of these M:M+2:M+4 peaks is approximately 1:2:1, a definitive signature for the presence of two bromine atoms in the molecule. savemyexams.com This isotopic pattern provides unambiguous confirmation of the dibrominated nature of the compound.

Table 2: Predicted Isotopic Pattern for [C₄H₈Br₂]⁺

| Ion | Isotopic Composition | Theoretical m/z | Expected Relative Intensity |

| M | [C₄H₈⁷⁹Br₂]⁺ | ~214 | 1 |

| M+2 | [C₄H₈⁷⁹Br⁸¹Br]⁺ | ~216 | 2 |

| M+4 | [C₄H₈⁸¹Br₂]⁺ | ~218 | 1 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about its functional groups. While the IR spectrum of this compound is not dominated by highly characteristic functional groups like carbonyls or hydroxyls, it presents a unique fingerprint based on its specific combination of C-H and C-Br bonds. A vibration must induce a change in the molecule's dipole moment to be IR-active. msu.edu

The key vibrational regions for this compound are:

C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ range are expected, corresponding to the stretching vibrations of the sp³-hybridized C-H bonds in the methyl (CH₃) and methylene (CH₂) groups. libretexts.org

C-H Bending: The region from approximately 1350 to 1470 cm⁻¹ will contain absorptions from C-H bending (scissoring and rocking) modes of the methyl and methylene groups. libretexts.org

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex pattern of absorptions unique to the molecule. docbrown.info For this compound, the most diagnostic peaks in this region are the C-Br stretching vibrations. These are typically found in the lower frequency range of 800-500 cm⁻¹, and their presence is strong evidence for a bromoalkane structure.

Table 3: Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | -CH₃, -CH₂, -CH | 2850 - 3000 | Medium to Strong |

| C-H Bend (Scissoring) | -CH₂ | ~1465 | Medium |

| C-H Bend (Asymmetric) | -CH₃ | ~1450 | Medium |

| C-H Bend (Symmetric) | -CH₃ | ~1375 | Medium to Weak |

| C-Br Stretch | Alkyl Bromide | 500 - 800 | Medium to Strong |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary vibrational technique to IR spectroscopy. nepjol.info It detects vibrations that cause a change in the polarizability of the molecule. For molecules with lower symmetry, many vibrational modes can be both IR and Raman active. libretexts.org Raman spectroscopy is particularly effective for analyzing bonds that are less polar, making it an excellent tool for examining the carbon backbone and the C-Br bonds of alkyl halides. cdnsciencepub.comrsc.org

The Raman spectrum of this compound provides a unique molecular fingerprint. nepjol.info Key features would include:

Strong signals for C-H stretching and bending modes, similar to those seen in IR.

A prominent peak for the symmetric C-C stretching of the carbon skeleton.

Strong signals corresponding to the C-Br stretching vibrations. Since the C-Br bond involves a heavy atom, these vibrations are typically intense in the Raman spectrum and provide clear evidence of halogenation.

The combination of IR and Raman spectra offers a more complete picture of the vibrational modes of this compound, enhancing the confidence in its structural identification.

X-ray Crystallography of this compound Co-crystals and Derivatives

X-ray crystallography provides the most definitive information about the three-dimensional structure of a compound by mapping electron density in its crystalline state. While obtaining a single crystal of this compound itself can be challenging due to its liquid state at room temperature, the technique is invaluable for studying its derivatives and co-crystals. sigmaaldrich.com

Research has shown that this compound serves as a versatile precursor in the synthesis of more complex molecules that are subsequently analyzed by X-ray crystallography. For example, derivatives of similar bromoalkanes have been used as ligands to construct elaborate metal-organic frameworks and coordination polymers. researchgate.net In one study, a related compound, 1,3-dibromo-2,2-bis[(isonicotinoyloxy)methyl]propane, was used to synthesize a 3D silver(I) coordination polymer, whose intricate helical structure was elucidated by X-ray diffraction. researchgate.net Similarly, derivatives of the related 1,3-dibromo-2-propanol (B146513) have been used to create sugar-pendant diamines, whose anomeric configurations were confirmed by crystallographic analysis of their precursors. These examples demonstrate how X-ray crystallography, applied to the derivatives of this compound, can confirm the connectivity and stereochemistry that originates from the parent molecule's backbone.

Computational and Theoretical Investigations of 1,3 Dibromo 2 Methylpropane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its stability and reactivity. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), alongside Density Functional Theory (DFT), are used to solve approximations of the Schrödinger equation for the molecule.

The electronic structure of 1,3-Dibromo-2-methylpropane is significantly influenced by the presence of two highly electronegative bromine atoms. These atoms withdraw electron density from the adjacent carbon atoms, creating partial positive charges (δ+) on the C1 and C3 carbons and partial negative charges (δ-) on the bromine atoms. The central methyl group, being electron-donating, slightly modulates this charge distribution.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity.

HOMO : For this compound, the HOMO is expected to be localized primarily on the lone pairs of the bromine atoms. The energy of the HOMO is related to the molecule's ability to act as an electron donor.

LUMO : The LUMO is anticipated to be an antibonding orbital (σ*) associated with the C-Br bonds. Its low energy level makes the molecule susceptible to attack by nucleophiles.

The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller gap suggests higher reactivity. In reactions such as bimolecular nucleophilic substitution (SN2), a nucleophile's HOMO interacts with the substrate's LUMO. mdpi.commdpi.com For this compound, this interaction would lead to the displacement of a bromide ion, a reaction pathway that can be effectively modeled using computational chemistry. sciforum.netsciforum.net

A summary of key electronic properties that would be determined from quantum chemical calculations is presented below.

| Property | Description | Predicted Characteristics for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential. | Moderate energy, with localization on bromine lone pairs. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. | Low energy, with localization on the σ* C-Br bonds, indicating electrophilic sites. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A relatively small gap, suggesting susceptibility to nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Negative potential (red) around bromine atoms; positive potential (blue) around the C1/C3-H atoms and near the carbon atoms bonded to bromine. |

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformation

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for geometry optimization and conformational analysis. nih.gov DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles with high precision.

For this compound, geometry optimization using a functional like B3LYP with a basis set such as 6-31G(d) would yield the lowest energy structure. The molecule's flexibility arises from rotation around the C1-C2 and C2-C3 single bonds. This rotation leads to several possible conformers, primarily described by the Br-C-C-C dihedral angles. Analogous studies on substituted alkanes, such as 1,3-difluorinated alkanes, show that the conformational profile is strongly influenced by steric and electrostatic interactions. nih.gov

The principal conformers of this compound would include:

Anti-Anti (aa): Both bromine atoms are positioned anti-periplanar with respect to the C2-methyl group, likely representing a low-energy conformation due to minimized steric hindrance.

Gauche-Gauche (gg): Both bromine atoms are gauche, which could be stabilized by attractive interactions or destabilized by steric repulsion.

Anti-Gauche (ag): A mixed conformation with one bromine anti and the other gauche.

Computational studies on similar methallyl compounds have demonstrated the existence of stable s-cis and gauche conformers. researchgate.net DFT calculations can quantify the relative energies of these conformers, allowing for the prediction of their population distribution at a given temperature.

The table below presents plausible geometric parameters for the most stable conformer of this compound, as would be predicted by DFT calculations.

| Parameter | Atom(s) Involved | Typical Calculated Value |

| Bond Length | C–Br | ~1.96 Å |

| C–C | ~1.53 Å | |

| C–H | ~1.09 Å | |

| Bond Angle | ∠ Br–C–C | ~111.0° |

| ∠ C–C–C | ~113.0° | |

| ∠ H–C–H | ~109.5° | |

| Dihedral Angle | Br–C1–C2–C3 | ~180° (anti) or ~60° (gauche) |

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical methods are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules in the liquid or solid phase. MD simulations model the movements of atoms over time based on a classical force field, providing insights into bulk properties and intermolecular interactions. acs.orgscienomics.com

For this compound in a condensed phase, the primary intermolecular forces are:

Van der Waals Interactions: These are ubiquitous attractive forces arising from temporary fluctuations in electron density.

Dipole-Dipole Interactions: The polar C-Br bonds give the molecule a net dipole moment, leading to electrostatic interactions between molecules.

Halogen Bonding: In specific orientations, the electropositive region on the bromine atom (the σ-hole) can interact favorably with a nucleophilic site on an adjacent molecule. MD simulations can be specifically parameterized to model this phenomenon. nih.gov

A key output from MD simulations is the radial distribution function, g(r), which describes the probability of finding an atom at a certain distance from another atom. For liquid this compound, the Br-Br radial distribution function would reveal the average separation and ordering of the bromine atoms, highlighting the structural arrangement of the liquid. Simulations of ions and other small molecules in solution provide a framework for how such analyses are conducted. acs.org

Below is a table of typical parameters used for an MD simulation of a liquid haloalkane.

| Parameter | Description | Example Value/Setting |

| Force Field | A set of parameters and equations used to describe the potential energy of the system. | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) |

| Ensemble | The statistical mechanical ensemble defining the thermodynamic state. | NPT (Isothermal-Isobaric), constant Number of particles, Pressure, and Temperature |

| Temperature | The temperature of the simulation. | 298 K (25 °C) |

| Pressure | The pressure of the simulation. | 1 atm |

| Simulation Box | The periodic boundary box containing the molecules. | Cubic, ~40 Å side length |

| Time Step | The interval between successive force calculations. | 1-2 fs |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. researchgate.net For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict ¹H and ¹³C chemical shifts with high accuracy. nih.govfigshare.com

The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and the inclusion of environmental effects, such as the solvent. mdpi.com Solvation is often modeled using a Polarizable Continuum Model (PCM), which approximates the solvent as a continuous dielectric medium. The predicted shielding tensors are then converted to chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS), which is also calculated at the same level of theory.

For this compound, calculations would predict distinct chemical shifts for the non-equivalent protons and carbons:

¹H NMR: Protons on the -CH₂Br groups would be the most deshielded (highest ppm), followed by the proton on the central -CH- group, and finally the protons of the -CH₃ group would be the most shielded (lowest ppm).

¹³C NMR: The carbons bonded to bromine (-CH₂Br) would have the highest chemical shift, followed by the central methine carbon (-CH-), and the methyl carbon (-CH₃) would have the lowest.

The following table illustrates a hypothetical comparison between experimental and DFT-predicted NMR chemical shifts for this compound, demonstrating the typical accuracy of such methods.

| Nucleus | Atom Type | Experimental Shift Range (ppm) | Illustrative Calculated Shift (ppm) |

| ¹³C | -C H₂Br | 35 - 45 | 40.5 |

| -C H(CH₃)- | 30 - 40 | 36.2 | |

| -C H₃ | 15 - 25 | 20.1 | |

| ¹H | -CH ₂Br | 3.4 - 3.8 | 3.65 |

| -CH (CH₃)- | 2.0 - 2.5 | 2.25 | |

| -CH ₃ | 1.0 - 1.3 | 1.10 |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can map out the entire potential energy surface (PES) for a chemical reaction, providing detailed mechanistic insights. This involves locating the structures of reactants, products, intermediates, and, most importantly, transition states. A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the minimum energy reaction path. youtube.com

Given its structure, this compound is an excellent substrate for SN2 reactions. mdpi.comresearchgate.net A computational study of its reaction with a nucleophile (e.g., OH⁻, CN⁻) would involve:

Geometry Optimization: Optimizing the structures of the reactant complex (nucleophile and substrate), the transition state, and the product complex.

Frequency Calculation: Performing vibrational frequency calculations to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Activation Energy Calculation: Determining the energy difference between the reactants and the transition state (the activation barrier, ΔE‡), which is the primary determinant of the reaction rate.

Such calculations can also be used to study competing reaction pathways, such as elimination (E2) reactions, or the possibility of a second substitution occurring at the other C-Br bond. Modeling studies of related reactions, such as the bromination of alkenes, demonstrate the power of these methods in elucidating complex mechanisms. researchgate.netmq.edu.au

The table below provides a hypothetical reaction energy profile for the SN2 reaction of this compound with a generic nucleophile (Nu⁻), illustrating the data obtained from such a computational study.

| Species | Description | Illustrative Relative Energy (kcal/mol) |

| Reactants | Nu⁻ + CH₂(Br)CH(CH₃)CH₂Br | 0.0 |

| Transition State | [Nu···CH₂(Br)CH(CH₃)CH₂···Br]⁻ | +20.5 |

| Products | NuCH₂(Br)CH(CH₃)CH₂ + Br⁻ | -15.0 |

Environmental and Toxicological Research Pertaining to Halogenated Propanes

Environmental Fate and Transport Research

The environmental behavior of halogenated propanes, including 1,3-Dibromo-2-methylpropane, is dictated by a combination of their physical-chemical properties and their susceptibility to various degradation and transport processes in the environment. Research into these processes is crucial for understanding their persistence, mobility, and potential for exposure.

Biodegradation Pathways and Microbial Metabolism Studies

The microbial degradation of halogenated alkanes is a key process in their environmental attenuation. Specific enzymes, known as haloalkane dehalogenases, play a critical role in the initial step of this process. Research has shown that some microorganisms are capable of metabolizing brominated propanes.

For instance, the haloalkane dehalogenase DbjA from the bacterium Bradyrhizobium japonicum USDA 110 has been identified as capable of acting on this compound. This enzymatic action represents a crucial initial step in the biodegradation pathway, converting the halogenated hydrocarbon into a more biodegradable alcohol. The ability of such enzymes to act on a range of halogenated compounds is a significant area of study for potential bioremediation applications.

Table 1: Substrate Specificity of Haloalkane Dehalogenase (DbjA) from Bradyrhizobium japonicum USDA 110

| Substrate | Enzymatic Reaction | Significance |

|---|---|---|

| 1,2-dibromoethane | Dehalogenation | Induces DbjA gene expression |

| This compound | Dehalogenation to 3-bromo-2-methylpropan-1-ol | Demonstrates enzyme's activity on branched dibromoalkanes |

Photochemical Degradation in Atmospheric and Aquatic Environments

Specific photochemical degradation data for this compound is not extensively documented. However, the environmental fate of short-chain halogenated alkanes in the atmosphere and in sunlit surface waters is generally influenced by photochemical reactions. In the atmosphere, these compounds can be degraded by reaction with photochemically generated hydroxyl (•OH) radicals. pnas.org

In aquatic systems, the presence of dissolved organic matter can lead to the formation of reactive species like hydrated electrons (e⁻(aq)) and •OH radicals upon exposure to sunlight. nih.govresearchgate.netchemrxiv.org These reactive species can contribute to the degradation of halogenated pollutants. nih.gov Studies on related short-chain chlorinated paraffins (SCCPs) show that both hydrated electrons and hydroxyl radicals are effective in their degradation, with the efficiency depending on the degree of halogenation. nih.govchemrxiv.org For highly chlorinated compounds, degradation via hydrated electrons can be more significant than by hydroxyl radicals. nih.gov The presence of bromine atoms in a molecule can also influence its atmospheric chemistry and multiphase cycling. acs.org

Soil Mobility and Groundwater Contamination Potential

The potential for a chemical to move through soil and contaminate groundwater is largely dependent on its sorption characteristics, often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com A low Koc value indicates high mobility, while a high value suggests the chemical is more likely to adsorb to soil particles and be immobile. chemsafetypro.com

Table 2: Soil Mobility of Related Halogenated Alkanes

| Compound | Property | Observation/Finding | Reference |

|---|---|---|---|

| 1,2-dibromo-3-chloropropane (B7766517) (DBCP) | Mobility | Highly mobile in soil and may migrate to groundwater. | who.int |

| 1,2-dibromo-3-chloropropane (DBCP) | Persistence | Highly persistent in soil, remaining for more than 2 years. | who.int |

| General Halogenated Alkanes | Sorption | Sorption is proportional to the organic matter in the soil; quantified by Koc. | ecetoc.org |

Genetic Toxicology and Mutagenicity Studies of Related Halogenated Alkanes

The genotoxic potential of halogenated alkanes is a significant area of toxicological research. Many of these compounds are capable of interacting with DNA, leading to mutations and other genetic damage.

In Vitro and In Vivo Assays for Genotoxic Potential

A variety of assays are used to determine the genotoxicity of chemical compounds. Studies on halogenated propanes and their analogs have revealed structure-activity relationships, where the type and position of halogen atoms and other substituents influence the mutagenic response.

For example, research comparing 1,2-dibromo-3-chloropropane (DBCP) with its methylated analogs, such as 1,2-dibromo-3-chloro-2-methylpropane (B78395) (DBCMP) and 1,2,3-tribromo-2-methylpropane (B1200648) (TBMP), has shown interesting differences. nih.gov In the Salmonella (Ames) assay, the presence of a methyl group on the second carbon, as is the case in DBCMP and TBMP, essentially eliminated the mutagenic activity that was observed with DBCP. nih.gov However, in the mouse lymphoma gene mutation assay, DBCMP and TBMP were found to be genotoxic. nih.gov All three compounds were also active in the Syrian hamster embryo morphologic transformation assay. nih.gov This indicates that the genotoxic potential can be assay-dependent and that the absence of mutagenicity in one system does not preclude genotoxic activity in others.

Table 3: Genotoxicity of DBCP and Methylated Analogs in Various Assays

| Compound | Salmonella Assay | Mouse Lymphoma Assay | Syrian Hamster Embryo (SHE) Assay | Reference |

|---|---|---|---|---|

| 1,2-dibromo-3-chloropropane (DBCP) | Positive | Positive | Active | nih.gov |

| 1,2-dibromo-3-chloro-2-methylpropane (DBCMP) | Negative | Positive (without activation) | Active | nih.gov |